molecular formula C20H27N3O4 B6559481 8-(2,2-dimethylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021211-84-6

8-(2,2-dimethylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B6559481
CAS RN: 1021211-84-6
M. Wt: 373.4 g/mol
InChI Key: NRAZXBVQSXUBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,2-dimethylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C20H27N3O4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound 8-(2,2-dimethylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is 373.20015635 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-(2,2-dimethylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2,2-dimethylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

The spiro[4.5]decane scaffold has been explored for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The presence of the triazaspiro ring system and the phenoxyethyl group may contribute to its activity by interacting with cellular targets involved in cancer progression .

Antimicrobial Activity

The 8-oxa-2-azaspiro[4.5]decane moiety could exhibit antimicrobial properties. Investigations into its antibacterial and antifungal effects are ongoing. Understanding its mode of action and potential targets could lead to novel antimicrobial agents .

Neuroprotective Potential

Given the central nervous system’s vulnerability to oxidative stress and neurodegenerative diseases, compounds like this one are of interest. Researchers are studying its ability to protect neurons from damage, potentially through antioxidant mechanisms .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases. The spirocyclic structure may modulate inflammatory pathways, making this compound a candidate for anti-inflammatory drug development. Preclinical studies are needed to validate its efficacy .

Chemical Biology and Drug Design

Researchers are intrigued by the unique structural features of this compound. It serves as a valuable building block for chemical biology studies and drug design. By modifying specific functional groups, scientists can explore structure-activity relationships and optimize its pharmacological properties .

properties

IUPAC Name

8-(2,2-dimethylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-19(2,3)16(24)22-11-9-20(10-12-22)17(25)23(18(26)21-20)13-14-27-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAZXBVQSXUBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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